Dodecylamine acetate

Vue d'ensemble

Description

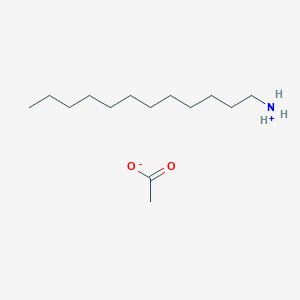

Dodecylamine acetate, also known as laurylamine acetate, is an organic compound with the molecular formula C₁₂H₂₇N. It is a derivative of dodecylamine, where the amine group is neutralized by acetic acid, forming a salt. This compound is known for its amphiphilic nature, making it useful in various applications, particularly in the field of surfactants and emulsifiers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecylamine acetate is typically synthesized through the neutralization reaction between dodecylamine and acetic acid. The reaction is straightforward and involves mixing equimolar amounts of dodecylamine and acetic acid in a suitable solvent, such as ethanol or methanol. The reaction is exothermic and proceeds at room temperature, forming this compound as a crystalline solid upon evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to yield primary amines or other reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, cyanides, or other amines can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted amines or other organic compounds.

Applications De Recherche Scientifique

Flotation Separation

Flotation Techniques in Mineral Processing

Dodecylamine acetate is widely used as a collector in the flotation separation of minerals. Recent studies have demonstrated its effectiveness in separating muscovite and kaolinite from ore mixtures. The optimal conditions for this separation were found to be a concentration range of to mol·L at a pH of 5. The results indicated that DDA adsorbs onto the surfaces of these minerals, enhancing their flotation properties through electrostatic interactions .

Case Study: Phosphate Ore Processing

In another application, DDA was utilized in the froth flotation of phosphate ores. A series of tests showed that DDA, when combined with gilsonite, improved the efficiency of mineral recovery processes. The blend was applied as a dilute aqueous solution to the ore pulp, demonstrating significant enhancements in selectivity and collector consumption during flotation .

Forensic Science Applications

Fingerprint Visualization

This compound is employed as a chemical reagent in forensic science, particularly for developing latent fingerprints. A specific formulation containing DDA has been validated for use as a physical developer, which aids in visualizing fingerprints on various surfaces. This application is crucial for law enforcement agencies, as it enhances the detection of fingerprints that may otherwise go unnoticed .

Research Findings

A study conducted by UK police laboratories indicated that the quality of DDA sourced from reliable suppliers was critical for effective fingerprint development. Impurities from alternative suppliers led to inconsistent results, underscoring the importance of using high-purity DDA .

Polymer Synthesis and Nanotechnology

Synthesis of Biodegradable Polymers

This compound serves as a modifier in the preparation of biodegradable water-soluble polymers such as poly(aspartic acid). This application highlights its potential in creating environmentally friendly materials that can be used in various industries, including packaging and agriculture .

Nanotechnology Applications

In nanotechnology, DDA acts as a complexing and reducing agent in the synthesis of metallic nanostructures, such as pentagonal silver nanowires. These nanowires have applications in electronics and catalysis due to their unique properties .

Mécanisme D'action

The mechanism of action of dodecylamine acetate is primarily attributed to its amphiphilic nature. This property allows it to orient itself at the interface between two phases, such as oil and water, stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction is crucial in applications like drug delivery, where it facilitates the encapsulation and release of therapeutic agents.

Comparaison Avec Des Composés Similaires

Hexadecylamine: Another long-chain amine with similar surfactant properties but with a longer carbon chain.

Octadecylamine: Similar to dodecylamine acetate but with an even longer carbon chain, providing different physical properties.

Tetradecylamine: A shorter-chain analogue with similar chemical behavior but different solubility and melting point characteristics.

Uniqueness: this compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifier, offering versatility in various applications compared to its longer or shorter-chain analogues.

Activité Biologique

Dodecylamine acetate (C14H31NO2), a quaternary ammonium compound, has garnered attention in various fields due to its unique biological activities. This article explores its properties, mechanisms of action, and applications based on available research findings.

This compound is derived from dodecylamine, a long-chain aliphatic amine, and acetic acid. It is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and lipophilic environments. This property is crucial for its biological activity, particularly in membrane interactions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it effectively disrupts microbial cell membranes, leading to cell lysis. The mechanism involves the insertion of the dodecylamine moiety into the lipid bilayer of bacterial membranes, altering permeability and ultimately causing cell death.

- Case Study: A study demonstrated that this compound had a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .

2. Surfactant Properties

As a surfactant, this compound reduces surface tension between different phases, which enhances the solubility of hydrophobic substances in aqueous solutions. This property is utilized in various formulations, including pharmaceuticals and cosmetic products.

- Research Finding: In formulations for fingerprint development, this compound was used to improve the adhesion of developers to surfaces by modifying interfacial tension .

1. Drug Delivery Systems

Due to its surfactant properties, this compound is being explored for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs and enhance their bioavailability makes it a candidate for improving therapeutic efficacy.

- Research Data: Formulations containing this compound showed improved drug release profiles compared to conventional systems, suggesting enhanced absorption in biological environments .

2. Cosmetic and Personal Care Products

The compound's emulsifying and stabilizing properties make it suitable for use in cosmetic formulations. It helps maintain product consistency and enhances skin feel.

Toxicological Profile

While this compound shows promising biological activity, its safety profile is crucial for its application. Toxicological assessments indicate that it has low acute toxicity; however, prolonged exposure may lead to skin irritation or sensitization.

- Safety Data: In animal studies, this compound exhibited minimal toxicity at low concentrations but required further investigation at higher doses to assess chronic effects .

Comparative Analysis of Biological Activities

| Property | This compound | Dodecylamine | Other Surfactants |

|---|---|---|---|

| Antimicrobial Activity | High | Moderate | Varies |

| Surfactant Effectiveness | Excellent | Good | Excellent |

| Toxicity | Low | Moderate | Varies |

Propriétés

IUPAC Name |

acetic acid;dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRNMIYLJIXXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-56-0 | |

| Record name | Dodecylamine, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLAMINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6WC3H8BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.